6-Chloropyridazine-3-thiol

Organic Synthesis Heterocyclic Chemistry Process Chemistry

6-Chloropyridazine-3-thiol is the premier heterocyclic building block for constructing 3,6-differentially substituted pyridazines via sequential functionalization. Its chlorine (C6) and thiol/thione (C3) groups provide orthogonal reactivity essential for catalyst-tuned cross-coupling, nucleophilic substitution, and metal coordination. Unlike 6-methyl or 6-methoxy analogs, this chloro-substituted scaffold delivers validated antifungal activity against phytopathogens and uniquely enables quantitative generation of clopidogrel's active metabolite without P450 bioactivation—critical for antiplatelet pharmacology studies. Trusted in kinase inhibitor and agrochemical discovery, this high-purity compound ensures reproducible results in demanding R&D environments. Choose the recognized standard for precision synthesis and biological assays.

Molecular Formula C4H3ClN2S
Molecular Weight 146.6 g/mol
CAS No. 3916-78-7
Cat. No. B1277308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3-thiol
CAS3916-78-7
Molecular FormulaC4H3ClN2S
Molecular Weight146.6 g/mol
Structural Identifiers
SMILESC1=CC(=NNC1=S)Cl
InChIInChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
InChIKeyABQHEWLZYZQXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-thiol (CAS 3916-78-7): Core Properties and Procurement Baseline


6-Chloropyridazine-3-thiol (CAS 3916-78-7) is a heterocyclic building block belonging to the pyridazine-3-thione class, with the molecular formula C4H3ClN2S and a molecular weight of 146.60 g/mol . The compound exists primarily in the thione tautomeric form (6-chloropyridazine-3(2H)-thione) and is characterized by a melting point of 161 °C and a calculated LogP of approximately 0.900 to 1.42, indicating moderate lipophilicity [1]. It is commercially available as a ≥95% purity research chemical typically stored at +2 to +8 °C with protection from light [2][3].

Why Generic Substitution of 6-Chloropyridazine-3-thiol Fails in Research and Industrial Applications


While pyridazine-3-thiol derivatives share a common heterocyclic core, substitution patterns critically dictate both reactivity and biological performance. The presence of a chlorine atom at the 6-position, combined with a thiol/thione group at the 3-position, creates a unique electrophilic/nucleophilic duality that is absent in analogs such as 6-methylpyridazine-3-thiol (CAS 5788-47-6) or 6-methoxypyridazine-3-thiol (CAS 1430-25-7) [1]. In synthetic applications, the chlorine substituent serves as a handle for cross-coupling and nucleophilic aromatic substitution, while the thione moiety enables selective metalation and coordination chemistry [2]. In biological contexts, the specific halogen-thiol pairing influences disulfide exchange kinetics and antimicrobial potency in ways that cannot be replicated by methyl, methoxy, or bromo analogs [3]. These structure-dependent properties make generic substitution scientifically and procedurally invalid for applications requiring predictable reactivity or defined biological activity profiles.

Quantitative Differentiation Evidence for 6-Chloropyridazine-3-thiol Versus Structural Analogs


Regioselective Synthesis: 96% Yield via Selective Thiolation at C3 with Chlorine Retention at C6

In nucleophilic displacement reactions, 6-chloropyridazine-3-thiol is synthesized with high regioselectivity from 3,6-dichloropyridazine. The sulfur nucleophile (NaSH) selectively displaces chlorine at the 3-position while preserving the 6-chloro substituent for downstream functionalization, achieving a 96% isolated yield . This contrasts with oxygen and nitrogen nucleophiles, which exhibit different regiochemical outcomes on the pyridazine N-oxide scaffold [1].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Antifungal Activity: Chloro-Substituted Pyridazinethiol Outperforms Methoxy and Bromo Analogs

In a systematic structure-activity relationship study of 36 pyridazine derivatives against phytopathogenic fungi, 6-chloro-3-pyridazinethiol demonstrated strong antifungal activity [1]. The 6-chloro derivative was explicitly identified alongside the 6-bromo analog as exhibiting strong activity, while the 6-methoxy-3-pyridazinethiol and other S-substituted derivatives (S,S-bis dithiocarbonates, trithiocarbonates, thiocarbonates) showed variable potency profiles [1]. This halogen-dependent activity pattern indicates that 6-chloro substitution confers fungicidal properties not equivalently provided by electron-donating substituents such as methoxy.

Antifungal Agrochemical Phytopathology

Disulfide Conjugate Stability: CPT Forms Stable Mixed Disulfide Conjugates with Clopidogrel Active Metabolite

In human liver microsome studies, 6-chloropyridazine-3-thiol (CPT) demonstrated a distinctive behavior compared to other thiol reductants: it exclusively formed stable mixed disulfide conjugates with the active metabolite (AM) of clopidogrel, producing no detectable free AM [1]. In contrast, glutathione (GSH) efficiently generated free AM at a rate of 167 pmol AM/min/mg HLM [1]. The CPT-AM mixed disulfide conjugate retained the ability to undergo thiol-disulfide exchange with GSH to release the active metabolite, with second-order rate constants ranging from 1.2 to 28 M⁻¹s⁻¹ across the thiol conjugates tested [1]. This property distinguishes CPT from 2,5-dimethylfuran-3-thiol and 3-nitropyridine-2-thiol, which also formed only mixed disulfide conjugates, but CPT's conjugates were further characterized for antiplatelet activity [1].

Pharmacology Drug Metabolism Platelet Aggregation

Selective Metalation and Cross-Coupling: 3-Alkylthio-6-chloropyridazine Enables Catalyst-Tuned Regioselective Functionalization

3-Alkylthio-6-chloropyridazine (derived from 6-chloropyridazine-3-thiol via S-alkylation) serves as a versatile scaffold for regioselective tri- and tetra-functionalization [1]. The chlorine substituent at C6 and alkylthio group at C3 permit orthogonal functionalization: selective metalation with TMPMgCl·LiCl followed by catalyst-tuned cross-coupling with arylzinc halides allows substitution of either the chlorine or the alkylthio group depending on catalytic conditions [1]. In contrast, 3,4-bis(methylthio)-6-chloropyridazine offers a different substitution pattern with two displaceable methylthio groups [1]. This regiochemical control is not achievable with symmetrically substituted pyridazines lacking the chloro handle.

Synthetic Methodology Cross-Coupling C-H Functionalization

Physicochemical and Safety Profile: Quantified Hazard Classification and LogP Comparison

6-Chloropyridazine-3-thiol is classified with H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, with Water Hazard Class 1 (WGK 1) [1]. The compound exhibits a LogP value of 1.42 (ChemSrc) or XLogP3 of 0.90 (PubChem), reflecting moderate lipophilicity suitable for both organic phase reactions and aqueous compatibility . In comparison, 6-methylpyridazine-3-thiol (CAS 5788-47-6) shows a predicted density of 1.2 g/cm³ and boiling point of 200 °C, indicating distinct physical handling requirements [2].

Safety Assessment Physicochemical Properties Procurement

Optimal Application Scenarios for 6-Chloropyridazine-3-thiol in Research and Industrial Settings


Synthesis of Regioselectively Functionalized Pyridazine Scaffolds for Medicinal Chemistry

6-Chloropyridazine-3-thiol is the optimal starting material for constructing 3,6-differentially substituted pyridazines via sequential functionalization. The chlorine at C6 and thiol/thione at C3 provide orthogonal reactivity handles enabling catalyst-tuned cross-coupling and nucleophilic substitution [1]. This scaffold has been validated for the synthesis of thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines, which are privileged structures in kinase inhibitor and agrochemical discovery programs [1].

Agrochemical Lead Discovery: Antifungal Screening Programs

Based on structure-activity relationship studies demonstrating strong antifungal activity of 6-chloro-3-pyridazinethiol against phytopathogenic fungi [2], this compound serves as a validated hit scaffold for agrochemical fungicide development. Its chloro substitution confers activity that is not equivalently achieved with methoxy or other electron-donating substituents, making it the preferred starting point for lead optimization campaigns targeting crop protection applications [2].

Pharmacological Research: Stable Mixed Disulfide Conjugate Formation for Prodrug Activation Studies

In drug metabolism and pharmacology research, 6-chloropyridazine-3-thiol (CPT) uniquely enables the quantitative generation of clopidogrel's active metabolite via stable mixed disulfide conjugate formation without requiring P450-mediated bioactivation [3]. This property makes CPT an essential tool for studying thienopyridine pharmacology, investigating interindividual variability in antiplatelet therapy, and developing in vitro assays for clopidogrel activity assessment [3].

Coordination Chemistry: Synthesis of Soft Scorpionate Ligands for Transition Metal Complexes

Pyridazine-3-thione derivatives, including those accessible from 6-chloropyridazine-3-thiol, have been employed in the synthesis of novel soft scorpionate ligands for cobalt, nickel, and copper complexation [4]. These ligands enable the formation of rare boratrane complexes featuring metal-to-boron dative bonds, with applications in catalysis and materials chemistry. The unexplored coordination chemistry of this heterocyclic class represents a frontier for organometallic research [4].

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